Ethyl 2-bromo-4,4,4-trifluorobut-2-enoate

Michael Addition Nucleophilic Reactivity Fluorine Chemistry

Ethyl 2-bromo-4,4,4-trifluorobut-2-enoate (CAS 136264-28-3), with the molecular formula C₆H₆BrF₃O₂ and a molecular weight of 247.01 g/mol, is an organofluorine compound belonging to the class of α,β-unsaturated esters. Its structure features a bromine atom and a strong electron-withdrawing trifluoromethyl group on a conjugated alkene system.

Molecular Formula C6H6BrF3O2
Molecular Weight 247.01 g/mol
CAS No. 136264-28-3
Cat. No. B181753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-bromo-4,4,4-trifluorobut-2-enoate
CAS136264-28-3
Molecular FormulaC6H6BrF3O2
Molecular Weight247.01 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=CC(F)(F)F)Br
InChIInChI=1S/C6H6BrF3O2/c1-2-12-5(11)4(7)3-6(8,9)10/h3H,2H2,1H3
InChIKeyPQHJSEFAYJGCNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-bromo-4,4,4-trifluorobut-2-enoate (CAS 136264-28-3): A Trifluoromethylated α,β-Unsaturated Ester Building Block


Ethyl 2-bromo-4,4,4-trifluorobut-2-enoate (CAS 136264-28-3), with the molecular formula C₆H₆BrF₃O₂ and a molecular weight of 247.01 g/mol, is an organofluorine compound belonging to the class of α,β-unsaturated esters [1]. Its structure features a bromine atom and a strong electron-withdrawing trifluoromethyl group on a conjugated alkene system [1]. The compound is typically encountered and studied in its defined (Z)-stereochemical configuration, which is critical for its reactivity . It serves as a key reactive intermediate, primarily valued for its electron-deficient alkene system, which makes it an effective Michael acceptor for nucleophilic addition reactions in the synthesis of complex fluorinated molecules [2].

Reactivity Electron-deficient alkene for Michael addition Enabled by β-CF₃ and (Z)-bromo configuration
Stereochemistry Defined (Z)-configuration building block Critical for stereoselective transformations
Lipophilicity Higher predicted lipophilicity vs. non-fluorinated analog Supports membrane permeability studies

Why Ethyl 2-bromo-4,4,4-trifluorobut-2-enoate Cannot Be Replaced by Non-Fluorinated or Other Halogenated Analogs


The strong electron-withdrawing nature of the β-CF₃ group in ethyl 2-bromo-4,4,4-trifluorobut-2-enoate fundamentally alters the electronic character of the alkene, activating it as a Michael acceptor to a degree that is not observed with its non-fluorinated counterparts [1]. This effect is crucial for enabling efficient nucleophilic addition reactions under mild conditions. Direct experimental evidence demonstrates that under reaction conditions optimized for the CF₃-bearing enoate, the corresponding non-fluorinated analog, methyl 2-bromobut-2-enoate, fails to undergo any reaction with the same nucleophiles, confirming that simple substitution is not possible without a complete loss of desired reactivity [2]. This compound's defined (Z)-stereochemistry further dictates the stereochemical outcome of subsequent reactions, making it a specific and non-interchangeable building block .

Target: Ethyl (Z)-2-bromo-4,4,4-trifluorobut-2-enoate CF₃-activated Michael acceptor
Substitute: Methyl 2-bromobut-2-enoate (non-fluorinated analog) Experimental evidence shows no reaction under identical conditions — reactivity may be lost entirely without the β-CF₃ group.
Target: Defined (Z)-stereochemistry Stereochemical control required
Substitute: (E)-isomer or mixed-geometry analogs Stereochemical outcome may shift — (E)-isomer can alter reaction stereoselectivity and product geometry.

Quantitative Differentiation Evidence for Ethyl 2-bromo-4,4,4-trifluorobut-2-enoate


Reactivity Switch: Enabling Nucleophilic Addition vs. Inertness of Non-Fluorinated Analogs

The presence of the β-trifluoromethyl group in ethyl (Z)-2-bromo-4,4,4-trifluorobut-2-enoate is essential for its reactivity as a Michael acceptor. In a direct head-to-head study, the reaction of this compound with various nucleophiles (amines, hydrazines) was compared to that of its non-fluorinated analog, methyl 2-bromobut-2-enoate. While the trifluoromethylated enoate reacted smoothly under standard conditions (e.g., triethylamine (TEA) in THF or EtOH at room temperature), the non-fluorinated analog exhibited no reaction whatsoever with the same nucleophiles under identical conditions [1]. In a specific example, the reaction of the target compound with benzylhydrazine yielded a 5-hydroxypyrazole derivative in a moderate isolated yield of 31% [1], whereas the non-fluorinated analog provided no product.

Reactivity with binucleophiles
Head-to-head
Target: Reaction proceeds (31% isolated yield) Comparator: No reaction (0% yield)
CF₃ group required for Michael acceptor activation under mild conditions
TEA, THF/EtOH, room temperature
Michael Addition Nucleophilic Reactivity Fluorine Chemistry

Increased Lipophilicity Compared to Non-Fluorinated Structural Analogs

The introduction of the trifluoromethyl group significantly increases the lipophilicity of the molecule, a key parameter in medicinal chemistry for modulating membrane permeability and metabolic stability. While a direct experimental logP for ethyl (Z)-2-bromo-4,4,4-trifluorobut-2-enoate is not provided in the reviewed literature, its computed XLogP3-AA value is 2.7 [1]. In contrast, the computed XLogP3-AA value for the non-fluorinated analog, ethyl (Z)-2-bromobut-2-enoate, is 1.6 [2]. This demonstrates a quantifiable increase in predicted lipophilicity solely attributable to the replacement of a CH₃ group with a CF₃ group.

Predicted lipophilicity (XLogP3-AA)
Cross-study comparable
2.7 (target) vs. 1.6 (non-fluorinated analog)
+1.1 log unit increase supports membrane permeability and metabolic stability studies
Computed values; experimental logP not available in reviewed literature
Lipophilicity ADME Properties Drug Design

Class-Wide Reactivity Enhancement for Trifluoromethylated Michael Acceptors

A comprehensive review of fluorinated substrates as Michael acceptors confirms a class-wide effect where the presence of a trifluoromethyl group significantly enhances reactivity compared to non-fluorinated analogs. The review states that 'Compared to the non-fluorinated acrylates, the trifluoromethylated acrylates showed a better reactivity due to the electron-withdrawing effect of trifluoromethyl group' [1]. While this is a class-level observation, it provides strong contextual evidence that the enhanced reactivity of ethyl (Z)-2-bromo-4,4,4-trifluorobut-2-enoate is a predictable and desirable property of this entire family of compounds.

Class-wide reactivity enhancement
Class-level
Trifluoromethylated acrylates show enhanced reactivity vs. non-fluorinated analogs
Literature review corroborates CF₃ effect is a reliable class property
Qualitative consensus from comprehensive review; not a single-experiment proof
Michael Addition Structure-Activity Relationship Synthetic Methodology

Key Application Scenarios for Ethyl 2-bromo-4,4,4-trifluorobut-2-enoate Based on Verified Differentiation


Synthesis of Trifluoromethylated N-, O-, and S-Heterocycles Where Non-Fluorinated Analogs Fail

This compound is the optimal choice for constructing a wide array of trifluoromethylated heterocycles (e.g., pyrazoles, isoxazoles, thiazolidines) via cascade nucleophilic addition-cyclization sequences. The established evidence confirms that under conditions where the target compound reacts with binucleophiles to form heterocycles, the non-fluorinated analog, methyl 2-bromobut-2-enoate, is completely inert [1]. This makes ethyl (Z)-2-bromo-4,4,4-trifluorobut-2-enoate uniquely capable of enabling these synthetic routes, which are essential for accessing privileged structures in medicinal chemistry and agrochemical research [2].

Development of Fluorinated Building Blocks for Enhanced Pharmacological Properties

When the goal is to increase the lipophilicity of a lead compound or building block to improve its membrane permeability or metabolic stability, this compound offers a quantifiable advantage. Its computed XLogP3-AA value of 2.7 represents a significant increase of +1.1 log units over its non-fluorinated analog [3][4]. This difference supports its selection in early-stage drug discovery programs aiming to modulate the ADME profile of candidate molecules by incorporating a CF₃ group into their core structure via this reactive enoate scaffold.

Stereocontrolled Synthesis of α-CF₃-Substituted Carbonyl Derivatives

The defined (Z)-stereochemistry of the double bond in this building block is critical for stereoselective transformations. It serves as a reliable starting material for the synthesis of chiral trifluoromethylated compounds. For instance, it has been used in the preparation of ethyl 3-(pyridin-2-yl)-4-(trifluoromethyl)isoxazole-5-carboxylate, where the stereochemical integrity of the enoate influences the outcome of the reaction [5]. This makes it a precise tool for synthetic chemists requiring a defined stereochemical input for building complex, chiral, CF₃-containing molecules.

Application
Selection Property
Validation Focus
CF₃-heterocycle synthesis (pyrazoles, isoxazoles)
Michael acceptor reactivity with binucleophiles
Reaction outcome vs. non-fluorinated analog under identical conditions
Fluorinated building blocks for enhanced ADME properties
Increased lipophilicity from CF₃ group
Membrane permeability and metabolic stability studies
Stereocontrolled synthesis of chiral CF₃ compounds
Defined (Z)-stereochemistry
Stereochemical integrity in subsequent transformations

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